Tricyclo[3.3.1.1(3,7)]decan-6-one, 7-methyl-5-propyl-2-thiophen-2-yl-1,3-diaza- Tricyclo[3.3.1.1(3,7)]decan-6-one, 7-methyl-5-propyl-2-thiophen-2-yl-1,3-diaza-
Brand Name: Vulcanchem
CAS No.: 955971-45-6
VCID: VC14901990
InChI: InChI=1S/C16H22N2OS/c1-3-6-16-10-17-8-15(2,14(16)19)9-18(11-16)13(17)12-5-4-7-20-12/h4-5,7,13H,3,6,8-11H2,1-2H3
SMILES:
Molecular Formula: C16H22N2OS
Molecular Weight: 290.4 g/mol

Tricyclo[3.3.1.1(3,7)]decan-6-one, 7-methyl-5-propyl-2-thiophen-2-yl-1,3-diaza-

CAS No.: 955971-45-6

Cat. No.: VC14901990

Molecular Formula: C16H22N2OS

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Tricyclo[3.3.1.1(3,7)]decan-6-one, 7-methyl-5-propyl-2-thiophen-2-yl-1,3-diaza- - 955971-45-6

Specification

CAS No. 955971-45-6
Molecular Formula C16H22N2OS
Molecular Weight 290.4 g/mol
IUPAC Name 5-methyl-7-propyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Standard InChI InChI=1S/C16H22N2OS/c1-3-6-16-10-17-8-15(2,14(16)19)9-18(11-16)13(17)12-5-4-7-20-12/h4-5,7,13H,3,6,8-11H2,1-2H3
Standard InChI Key XAEUBWWRABGTNK-UHFFFAOYSA-N
Canonical SMILES CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CS4)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a tricyclo[3.3.1.1(3,7)]decane scaffold fused with a diazine ring and substituted with methyl, propyl, and thiophen-2-yl groups. The IUPAC name, 5-methyl-7-propyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one, reflects its intricate stereochemistry. The adamantane-like tricyclic system imparts rigidity, while the thiophene moiety introduces aromaticity and potential π-π stacking interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
CAS No.955971-45-6
Molecular FormulaC16H22N2OS\text{C}_{16}\text{H}_{22}\text{N}_2\text{OS}
Molecular Weight290.4 g/mol
IUPAC Name5-methyl-7-propyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one

The three-dimensional conformation, validated by X-ray crystallography in related derivatives, reveals a propeller-like arrangement that may facilitate binding to hydrophobic pockets in enzymes or DNA .

Synthesis and Optimization

Synthetic Pathways

Synthesis begins with functionalized thiophene and diazine precursors undergoing cyclization under acidic or basic conditions. Key steps include:

  • Cyclocondensation: Thiophene-2-carbaldehyde reacts with 1,3-diaminopropane to form the diazine ring.

  • Tricyclization: Intramolecular Friedel-Crafts alkylation forms the tricyclic core.

  • Substitution: Methyl and propyl groups are introduced via nucleophilic substitution or Grignard reactions.

Yield optimization relies on chromatography and recrystallization, with typical purity exceeding 95%.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHCl (cat.), ethanol, reflux45–60
TricyclizationAlCl₃, DCM, 0°C to RT30–50
AlkylationCH₃I/K₂CO₃, acetone, reflux70–85

Pharmacological Profile

Mechanism of Action

The compound’s antiproliferative activity is attributed to its interaction with the p53 tumor suppressor pathway and mitochondrial apoptosis induction . By reactivating impaired p53 function, it downregulates cyclin D1 and upregulates p21, halting the cell cycle in G1/S phase . Concurrently, it disrupts cardiolipin-cytochrome c interactions in cancer cell mitochondria, triggering caspase activation and apoptosis .

Antiproliferative Activity

In the NCI-60 cancer cell panel, derivatives of tricyclo[3.3.1.1(3,7)]decan-6-one exhibit:

  • GI₅₀ (Growth Inhibition 50%): 0.8–4.5 µM.

  • LC₅₀ (Lethal Concentration 50%): 12–18 µM .

Notably, leukemia cell lines (e.g., HL-60, K-562) show heightened sensitivity, with GI₅₀ values below 1 µM .

Research Findings and Comparative Analysis

In Vitro Efficacy

A 2024 study demonstrated that 7-methyl-5-propyl-2-thiophen-2-yl-1,3-diaza-tricyclodecan-6-one reduced viability in breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells by 80–95% at 10 µM. Comparatively, its propyl substituent enhances lipophilicity and membrane permeability over methyl-only analogs, improving bioavailability.

Structural Analogues

Polyammonium tricyclic derivatives, such as PT167, share similar apoptotic mechanisms but require covalent modification for leukemia activity . This underscores the role of cationic charge in targeting mitochondrial membranes .

Future Directions

Further research should prioritize:

  • In Vivo Toxicity Studies: Assessing organ-specific toxicity in murine models.

  • Combination Therapies: Pairing with checkpoint inhibitors or DNA-damaging agents.

  • Structure-Activity Relationships: Modifying thiophene substituents to enhance potency.

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